molecular formula C25H32N6O6S2 B11058963 1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro- CAS No. 889955-62-8

1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro-

Cat. No.: B11058963
CAS No.: 889955-62-8
M. Wt: 576.7 g/mol
InChI Key: APIVWMMCQXGHGY-UHFFFAOYSA-N
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Description

1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound with a unique structure that includes multiple benzimidazole and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of sulfonyl groups and the diazepane ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The sulfonyl and diazepane groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE: Similar in structure but with different substituents or functional groups.

    1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE: Variants with different ring structures or additional functional groups.

Uniqueness

The uniqueness of 1,3,5-TRIMETHYL-6-({4-[(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE lies in its complex structure, which provides a versatile platform for chemical modifications and potential applications in various fields. Its multiple functional groups and rings allow for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and development.

Properties

CAS No.

889955-62-8

Molecular Formula

C25H32N6O6S2

Molecular Weight

576.7 g/mol

IUPAC Name

1,3,5-trimethyl-6-[[4-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzimidazol-2-one

InChI

InChI=1S/C25H32N6O6S2/c1-16-12-18-20(28(5)24(32)26(18)3)14-22(16)38(34,35)30-8-7-9-31(11-10-30)39(36,37)23-15-21-19(13-17(23)2)27(4)25(33)29(21)6/h12-15H,7-11H2,1-6H3

InChI Key

APIVWMMCQXGHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC5=C(C=C4C)N(C(=O)N5C)C)N(C(=O)N2C)C

Origin of Product

United States

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